molecular formula C13H18Cl3NO B12652481 N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride CAS No. 81816-63-9

N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride

Cat. No.: B12652481
CAS No.: 81816-63-9
M. Wt: 310.6 g/mol
InChI Key: FUPORCISAVLCDC-UHFFFAOYSA-N
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Description

N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride is a chemical compound known for its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to a chromenamine structure, making it a versatile molecule for various synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride typically involves the reaction of 3,4-dihydro-2H-chromen-4-amine with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloroethyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenone derivatives, while substitution reactions can produce a variety of substituted chromenamines.

Scientific Research Applications

N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride involves its interaction with cellular components. The compound can alkylate DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. The molecular targets include DNA and various enzymes involved in DNA repair and replication pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-chloroethyl)amine: Another alkylating agent with similar chemical properties.

    N,N-bis(2-chloroethyl)cyclopropanamine: A compound with a cyclopropane ring instead of the chromenamine structure.

    Tris(2-chloroethyl)amine: A related compound with three chloroethyl groups.

Uniqueness

N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride is unique due to its chromenamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

81816-63-9

Molecular Formula

C13H18Cl3NO

Molecular Weight

310.6 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride

InChI

InChI=1S/C13H17Cl2NO.ClH/c14-6-8-16(9-7-15)12-5-10-17-13-4-2-1-3-11(12)13;/h1-4,12H,5-10H2;1H

InChI Key

FUPORCISAVLCDC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2C1N(CCCl)CCCl.Cl

Origin of Product

United States

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